molecular formula C12H22ClN4O6PS B1142218 Thiamine phosphate CAS No. 273724-21-3

Thiamine phosphate

Cat. No.: B1142218
CAS No.: 273724-21-3
M. Wt: 416.82 g/mol
InChI Key: FANVXQCOBPOPEG-UHFFFAOYSA-N
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Description

Thiamine dihydrogen phosphate ester. The monophosphate ester of thiamine. Synonyms: monophosphothiamine;  vitamin B1 monophosphate.

Mechanism of Action

Target of Action

Thiamine monophosphate chloride dihydrate, also known as Thiamine phosphate, primarily targets thiamine-phosphate kinase (EC 2.7.4.16) . This enzyme plays a crucial role in the metabolism of thiamine, a vitamin essential for normal growth and development .

Mode of Action

This compound acts as a substrate for thiamine-phosphate kinase . It is thought that the mechanism of action of thiamine on endothelial cells is related to a reduction in intracellular protein glycation by redirecting the glycolytic flux . The active forms of thiamine are phosphorylated thiamine derivatives .

Biochemical Pathways

This compound is a precursor of thiamine pyrophosphate (TPP) . TPP is a coenzyme involved in the catabolism of sugars and amino acids . It plays a key role in intracellular glucose metabolism . This compound acts as an intermediate in the hydrolysis of thiamine pyrophosphate to thiamine .

Pharmacokinetics

It is known that thiamine cannot be stored in the body; once absorbed, the vitamin is concentrated in muscle tissue .

Result of Action

The action of this compound helps the body convert carbohydrates and fat into energy . It is essential for normal growth and development and helps to maintain proper functioning of the heart and the nervous and digestive systems .

Action Environment

The stability and efficacy of this compound can be influenced by environmental factors. For instance, it is stable in acidic environments but can decompose under alkaline conditions . The storage temperature also affects its stability, with a recommended storage temperature of 2-8°C .

Biochemical Analysis

Biochemical Properties

Thiamine phosphate serves as a cofactor for several enzymes involved in carbohydrate metabolism, including transketolase, α-ketoglutarate dehydrogenase, pyruvate dehydrogenase, and branched chain α-keto acid dehydrogenase . These enzymes are involved in pathways that allow for the production of ATP, NADPH, and ribose-5-phosphate, which are critical for generating cellular energy and downstream production of amino acids, nucleic acids, and fatty acids .

Cellular Effects

This compound is critical for cellular function. It influences cell function by acting as a coenzyme for key enzymes in glucose metabolism . It plays a vital role in glucose metabolism as the coenzyme for three key enzymes: pyruvate dehydrogenase complex (PDHC) and α-ketoglutarate dehydrogenase complex (KGDHC) in the Krebs cycle and transketolase (TK) in the pentose phosphate pathway .

Molecular Mechanism

This compound exerts its effects at the molecular level through its active involvement in several biochemical reactions. The most commonly involved part of the this compound molecule in reactions is the thiazole ring, which contains nitrogen and sulfur. The C2 of this ring is capable of acting as an acid by donating its proton and forming a carbanion .

Temporal Effects in Laboratory Settings

This compound is stable in laboratory settings. The effects of this compound on cellular function can change over time. For example, this compound is essential for the α-oxidation of phytanic acid and 2-hydroxy straight chain fatty acids .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, this compound has been shown to increase the proliferation and migration of hepatocellular carcinoma cells in a dose-dependent manner .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the pentose phosphate pathway, the link between glycolysis and the citric acid cycle, and the citric acid cycle itself . It interacts with enzymes such as transketolase, α-ketoglutarate dehydrogenase, pyruvate dehydrogenase, and branched chain α-keto acid dehydrogenase .

Transport and Distribution

This compound is transported into cells by two carriers, THTR1 and THTR2 . It is synthesized in the cytosol and is required in the cytosol for the activity of transketolase and in the mitochondria for the activity of pyruvate-, oxoglutarate- and branched chain keto acid dehydrogenases .

Subcellular Localization

This compound is found in various subcellular locations, including the cytosol, mitochondria, and peroxisomes . Its localization to specific compartments or organelles is crucial for its activity or function.

Properties

IUPAC Name

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl dihydrogen phosphate;chloride;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N4O4PS.ClH.2H2O/c1-8-11(3-4-20-21(17,18)19)22-7-16(8)6-10-5-14-9(2)15-12(10)13;;;/h5,7H,3-4,6H2,1-2H3,(H3-,13,14,15,17,18,19);1H;2*1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FANVXQCOBPOPEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)(O)O.O.O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClN4O6PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501036039
Record name Thiamine monophosphate chloride dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501036039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

273724-21-3
Record name Monophosphothiamine dihydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0273724213
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiamine monophosphate chloride dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501036039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Thiamine monophosphate chloride dihydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MONOPHOSPHOTHIAMINE DIHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J75F6GA5EP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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